molecular formula C21H25ClN2O4S B14953766 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B14953766
M. Wt: 437.0 g/mol
InChI Key: HTDMVZPCYPYWFF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and various substituents such as chloro, methoxy, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The benzenesulfonyl group can be added using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-14-6-7-15(2)19(11-14)23-21(25)16-5-4-10-24(13-16)29(26,27)17-8-9-20(28-3)18(22)12-17/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H,23,25)

InChI Key

HTDMVZPCYPYWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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